molecular formula C7H8O3S B6281667 2-ethoxythiophene-3-carboxylic acid CAS No. 1378677-99-6

2-ethoxythiophene-3-carboxylic acid

Cat. No.: B6281667
CAS No.: 1378677-99-6
M. Wt: 172.20 g/mol
InChI Key: PIEZKBUYWDSLKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethoxythiophene-3-carboxylic acid is a substituted thiophene derivative featuring an ethoxy group (-OCH₂CH₃) at the 2-position and a carboxylic acid (-COOH) group at the 3-position of the heteroaromatic thiophene ring. Thiophene carboxylic acids are pivotal in pharmaceutical and materials science due to their electronic properties and reactivity . The ethoxy substituent, an electron-donating group, likely influences the compound’s acidity, solubility, and intermolecular interactions compared to derivatives with electron-withdrawing substituents (e.g., Cl, NO₂) .

Properties

CAS No.

1378677-99-6

Molecular Formula

C7H8O3S

Molecular Weight

172.20 g/mol

IUPAC Name

2-ethoxythiophene-3-carboxylic acid

InChI

InChI=1S/C7H8O3S/c1-2-10-7-5(6(8)9)3-4-11-7/h3-4H,2H2,1H3,(H,8,9)

InChI Key

PIEZKBUYWDSLKG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CS1)C(=O)O

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxythiophene-3-carboxylic acid can be achieved through several methods. Another method includes the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as yield, cost, and environmental impact. The Fiesselmann synthesis is often preferred due to its relatively high yield and straightforward reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxythiophene-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, aldehydes, and various substituted thiophene derivatives .

Scientific Research Applications

Organic Synthesis

2-Ethoxythiophene-3-carboxylic acid serves as a valuable building block in organic synthesis. Its structure allows for various functional modifications, making it a versatile intermediate in the synthesis of more complex molecules.

Key Reactions:

  • Esterification : The carboxylic acid group can be converted into esters, which are useful in creating derivatives with altered solubility and reactivity.
  • Decarboxylation : This reaction can lead to the formation of thiophene derivatives, which are essential in developing new materials and pharmaceuticals.

Materials Science

The compound is particularly relevant in the field of materials science, especially concerning organic electronics and photovoltaic devices.

In medicinal chemistry, this compound has shown potential as an intermediate for drug development.

Pharmaceutical Applications:

  • Drug Intermediates : The compound can be utilized to synthesize various pharmacologically active compounds. Its ability to undergo diverse chemical reactions makes it suitable for creating complex drug molecules.
  • Agrochemicals : Similar to its use in pharmaceuticals, this compound can also serve as an intermediate in the synthesis of agrochemicals, enhancing crop protection and yield.

Case Studies and Research Findings

Several studies highlight the utility of this compound in different applications:

  • Synthesis of Thiophene Derivatives :
    • A study demonstrated the efficient synthesis of thiophene derivatives using this compound as a precursor, showcasing its potential in creating novel compounds for further research .
  • Polymer Development :
    • Research indicated that polymers derived from this compound exhibit promising electrical properties, making them suitable candidates for use in flexible electronics .
  • Pharmaceutical Applications :
    • Investigations into the compound's role as an intermediate for synthesizing anti-inflammatory agents have shown that modifications to its structure can enhance biological activity .

Mechanism of Action

The mechanism of action of 2-ethoxythiophene-3-carboxylic acid involves its interaction with various molecular targets and pathways. The compound’s thiophene ring can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function. Additionally, the carboxylic acid group can form hydrogen bonds with amino acid residues, influencing enzyme activity and receptor binding .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table compares 2-ethoxythiophene-3-carboxylic acid (hypothetical data inferred from analogs) with structurally similar thiophene derivatives:

Compound Molecular Formula Molecular Weight Substituents CAS No. Key Properties/Applications
This compound C₇H₈O₃S 172.20 (calc.) 2-OCH₂CH₃, 3-COOH N/A Hypothetical: Expected moderate acidity (weaker than Cl-substituted analogs); potential intermediate in drug synthesis.
Thiophene-2-carboxylic acid C₅H₄O₂S 128.15 2-COOH 527-72-0 Used as a lab chemical; higher acidity due to unsubstituted thiophene ring .
2-Chlorothiophene-3-carboxylic acid C₅H₃ClO₂S 162.59 2-Cl, 3-COOH 53935-71-0 Stronger acidity (Cl is electron-withdrawing); metabolite of Rivaroxaban .
Thiophene-3-acetic acid C₆H₆O₂S 142.17 3-CH₂COOH 6964-21-2 Flexible side chain enhances solubility; applications in polymer chemistry .
2-(Hydroxymethyl)thiophene-3-carboxylic acid C₆H₆O₃S 158.18 2-CH₂OH, 3-COOH 25744-95-0 Hydroxyl group enables hydrogen bonding; potential for crystal engineering .
2-(2-Methoxy-2-oxoethyl)thiophene-3-carboxylic acid C₈H₈O₄S 200.22 2-CH₂COOCH₃, 3-COOH 105508-53-0 Ester functionality increases lipophilicity; used in materials science .

Key Research Findings

Substituent Effects on Acidity and Reactivity

  • Electron-Withdrawing Groups (EWGs): Chloro (Cl) at position 2 (e.g., 2-chlorothiophene-3-carboxylic acid) increases acidity (pKa ~2.5–3.0) by stabilizing the deprotonated carboxylate . In contrast, ethoxy (electron-donating) would raise pKa, reducing acidity compared to Cl analogs .
  • Hydrogen Bonding: Hydroxymethyl substituents (e.g., 2-(hydroxymethyl)thiophene-3-carboxylic acid) enhance solubility in polar solvents and influence crystal packing via -OH···O interactions .
  • Steric Effects : Bulky groups like methoxy-oxoethyl () may hinder reactivity at the carboxyl group but improve thermal stability in polymers .

Biological Activity

2-Ethoxythiophene-3-carboxylic acid is a compound belonging to the thiophene family, which has garnered attention for its diverse biological activities. Thiophenes are sulfur-containing heterocycles known for their potential in drug discovery, particularly in areas such as antibacterial, anticancer, and anti-inflammatory applications. This article aims to provide a detailed overview of the biological activity associated with this compound, supported by relevant research findings and case studies.

  • Molecular Formula : C7H8O2S
  • CAS Number : [insert CAS number if available]
  • Structure : The compound features a thiophene ring substituted with an ethoxy group and a carboxylic acid group, which may influence its reactivity and biological interactions.

Antibacterial Activity

Research has indicated that thiophene derivatives, including this compound, exhibit significant antibacterial properties. A study evaluated various thiophene derivatives against Gram-positive and Gram-negative bacteria. The results demonstrated that certain derivatives showed promising antibacterial activity, suggesting that modifications to the thiophene structure can enhance efficacy against specific bacterial strains .

Anticancer Activity

Thiophene compounds have been explored for their anticancer potential. A series of studies have identified thiophene-2-carboxylic and thiophene-3-carboxylic acids as effective inhibitors of D-amino acid oxidase (DAO), an enzyme implicated in cancer progression. Structure-activity relationship (SAR) studies revealed that small substituents on the thiophene ring could enhance inhibitory potency against DAO . This suggests that this compound may also possess similar anticancer properties.

The cytotoxic mechanisms of thiophene derivatives often involve the induction of apoptosis in cancer cells. For instance, studies have shown that compounds derived from thiophenes can interfere with cellular functions such as cell cycle regulation and apoptosis pathways . The morphological changes observed in treated cancer cells indicate that these compounds may promote apoptotic features, leading to cell death.

Case Studies

StudyFindings
Study on Antibacterial Activity Evaluated the antibacterial effects of various thiophene derivatives against E. coli and S. aureus, showing significant inhibition at certain concentrations.
DAO Inhibition Study Identified this compound as a potential inhibitor of DAO with promising binding affinity .
Cytotoxicity Assessment Demonstrated concentration-dependent cytotoxicity against HepG2 and MCF-7 cell lines, with lower toxicity observed in normal cell lines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.